1-[(4-Chlorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
The compound 1-[(4-Chlorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic indole-thiazolidine hybrid. Its structure features a 4-chlorophenylmethyl group at the indole nitrogen and a 4-methoxyphenyl substituent on the thiazolidine ring. These substituents confer distinct electronic and steric properties: the electron-withdrawing chlorine atom enhances stability, while the methoxy group improves solubility through its electron-donating effects.
Properties
IUPAC Name |
1'-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S/c1-30-19-12-10-18(11-13-19)27-22(28)15-31-24(27)20-4-2-3-5-21(20)26(23(24)29)14-16-6-8-17(25)9-7-16/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAJWTHTXPJJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1’-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1’-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1’-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3'-(4-Methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS 59618-77-8)
- Molecular Formula : C₁₇H₁₄N₂O₃S
- Molecular Weight : 326.37
- Key Differences : Lacks the 4-chlorophenylmethyl substitution at the indole nitrogen. The absence of the chloro group reduces molecular weight and may decrease lipophilicity compared to the target compound.
- Synthesis : Prepared via condensation of indole derivatives with thioglycolic acid, yielding 63% .
- Physical Properties : Melting point (117–119°C) and IR data (e.g., 1681 cm⁻¹ for C=O) suggest a less rigid structure than chloro-substituted analogs .
3'-(4-Chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS 79962-57-5)
- Molecular Formula : C₁₆H₁₁ClN₂O₂S
- Molecular Weight : 330.79
- Key Differences : Substitutes the 4-methoxyphenyl group with 4-chlorophenyl, increasing molecular weight and introducing a stronger electron-withdrawing effect.
- Implications : The chloro group may enhance stability and binding to hydrophobic biological targets compared to methoxy analogs .
Ethyl (2,4'-Dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)acetate (Ic)
- Molecular Formula : C₁₅H₁₆N₂O₄S
- Key Differences : Contains an ethyl ester side chain instead of aromatic substituents.
- Physical Properties : Higher melting point (131–133°C) due to ester-induced crystallinity.
- Synthesis: Achieved 68% yield via ethanol-mediated cyclization, suggesting efficient synthesis for ester-functionalized derivatives .
1-Benzyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
- Key Differences : Benzyl group replaces the 4-chlorophenylmethyl moiety.
- Implications : The benzyl group’s bulkiness may reduce metabolic stability compared to the chloro-substituted target compound .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- 4-Methoxyphenyl : Electron-donating methoxy groups enhance solubility and may improve interaction with polar enzyme active sites.
- Pyrazoline-Modified Analogs : Derivatives with pyrazoline moieties (e.g., from ) exhibit antibacterial activity, suggesting that the target compound’s chloro and methoxy groups could synergize in similar applications .
Biological Activity
The compound 1-[(4-Chlorophenyl)methyl]-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and other pharmacological activities.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 460.9 g/mol. The structure features a spiro-indole core fused with a thiazolidine ring, which is known to influence its biological activity.
Synthesis Methods
Various synthetic routes have been explored to obtain this compound. The synthesis typically involves:
- Formation of the indole core through cyclization reactions.
- Introduction of substituents like the chlorophenyl and methoxyphenyl groups via electrophilic aromatic substitutions or coupling reactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and alterations in cell cycle progression.
Anti-inflammatory and Antioxidant Properties
In addition to anticancer effects, this compound has been evaluated for its anti-inflammatory and antioxidant activities. Studies indicate that it significantly reduces pro-inflammatory cytokines and exhibits free radical scavenging properties.
Case Studies
- Study on MCF-7 Cells : A study assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 5.34 µM, suggesting potential for therapeutic use in breast cancer treatment .
- Mechanistic Insights : Research exploring the mechanism revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis rates in HCT116 colon cancer cells. This suggests that ROS generation may play a crucial role in mediating its anticancer effects .
- In Vivo Studies : Preliminary in vivo studies using murine models indicated that administration of the compound resulted in significant tumor size reduction compared to control groups. This underscores its potential efficacy as an anticancer agent.
Q & A
Q. What are the critical steps in synthesizing this spiro[indole-thiazolidine] derivative?
Methodological Answer:
- Reaction Optimization : Use dichloromethane or ethanol as solvents for polar intermediates, and maintain pH 7–8 to stabilize reactive groups like the methoxyphenyl moiety .
- Catalysis : Employ palladium or copper catalysts for coupling reactions involving chlorophenyl groups. Monitor reaction progress via TLC or HPLC.
- Purification : Use column chromatography with silica gel (60–120 mesh) and gradient elution (hexane/ethyl acetate) to isolate the target compound.
Q. How is the crystal structure of this compound characterized?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol at 4°C. Collect data at 123 K to minimize thermal motion artifacts. Key metrics: R factor < 0.06, data-to-parameter ratio > 15 .
- Structural Validation : Compare bond lengths (e.g., C–C: 1.45–1.55 Å) and angles (e.g., spiro-junction: ~109°) with density functional theory (DFT) calculations.
Q. What preliminary assays are used to assess biological activity?
Methodological Answer:
- In Vitro Screening : Test against kinase or protease targets (e.g., IC50 assays) using recombinant enzymes. Use 10 µM–100 µM concentration ranges.
- Cell-Based Assays : Evaluate cytotoxicity in HEK-293 or HeLa cells via MTT assay. Include positive controls (e.g., staurosporine) and triplicate replicates .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in observed vs. predicted bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using GROMACS or AMBER. Compare binding free energies (ΔG) across protonation states of the methoxyphenyl group.
- Docking Studies : Use AutoDock Vina to identify alternative binding conformations. Validate with experimental IC50 values .
Q. What strategies address contradictions in synthetic yield data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from 10+ studies (e.g., Reaxys, SciFinder) and apply multivariate regression to identify outliers. Key variables: solvent polarity, catalyst loading.
- Reproducibility Checks : Replicate reactions under standardized conditions (e.g., 25°C, inert atmosphere). Report yields as mean ± SD (n=5) .
Q. How can AI-driven process automation enhance reaction optimization?
Methodological Answer:
- AI-Integrated Platforms : Use COMSOL Multiphysics for real-time parameter adjustments (e.g., temperature, stirring rate) via feedback from inline FTIR or Raman spectroscopy .
- High-Throughput Screening (HTS) : Deploy robotic liquid handlers to test 100+ solvent/catalyst combinations in parallel. Prioritize conditions with >80% yield and <5% impurities .
Q. What theoretical frameworks guide mechanistic studies of the spirocyclic core?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps (e.g., 4–5 eV) to predict reactivity at the indole-thiazolidine junction.
- Transition State Modeling : Use Gaussian 16 to calculate activation energies for ring-opening reactions. Compare with experimental kinetic data .
Data Integration and Validation
Q. How are crystallographic data cross-validated with spectroscopic results?
Methodological Answer:
Q. What statistical methods are used to analyze dose-response inconsistencies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
